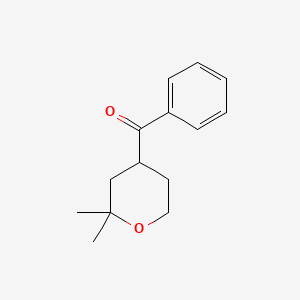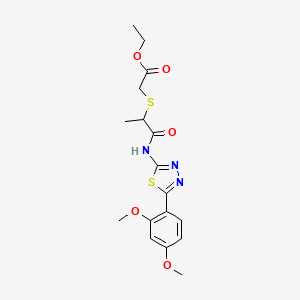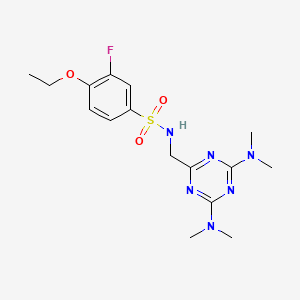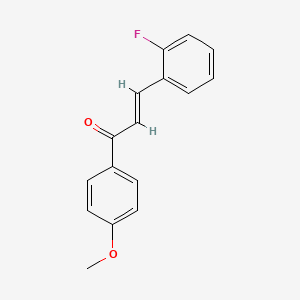![molecular formula C8H17N5 B2816957 N-[amino(imino)methyl]azepane-1-carboximidamide CAS No. 79787-65-8](/img/structure/B2816957.png)
N-[amino(imino)methyl]azepane-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[amino(imino)methyl]azepane-1-carboximidamide is a chemical compound with the CAS Number: 79787-65-8 . Its IUPAC name is N-[1-azepanyl(imino)methyl]guanidine . The molecular weight of this compound is 183.26 .
Molecular Structure Analysis
The InChI code for N-[amino(imino)methyl]azepane-1-carboximidamide is 1S/C8H17N5/c9-7(10)12-8(11)13-5-3-1-2-4-6-13/h1-6H2,(H5,9,10,11,12) . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.科学的研究の応用
Antifibrinolytic Activity
Amino methyl cyclohexane carboxylic acid, an isomer of N-[amino(imino)methyl]azepane-1-carboximidamide, has been found to be a potent inhibitor of plasminogen activation. A preparation of the active isomer, AMCA, demonstrates significant antifibrinolytic properties, making it an effective agent in stopping bleeding caused by general or local fibrinolysis. This suggests a potential application in clinical settings where control of fibrinolysis is crucial (Andersson et al., 2009).
Antiepileptic Efficacy
The noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor antagonist properties of perampanel, a derivative, highlight its utility in managing drug-resistant partial-onset seizures. Clinical trials have demonstrated its effectiveness in improving seizure control, underscoring its significance as an adjunctive treatment in epilepsy management (French et al., 2012).
Anxiolytic Properties
Research into 1-aminocyclopropanecarboxylic acid, a ligand at strychnine-insensitive glycine receptors, suggests potential anxiolytic applications. This compound has shown to alter behavior in models designed to test anxiety, indicating a novel class of anxiolytics that differ from traditional benzodiazepines (Trullás et al., 1989).
NMDA Receptor Antagonist and Motor Cortex Plasticity
Amantadine, another derivative, acts as a low-affinity uncompetitive antagonist at NMDA receptors, influencing therapeutic brain concentrations in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its pharmacokinetics, including rapid brain tissue accumulation, suggest its utility in neurological conditions where modulation of glutamatergic neurotransmission is beneficial (Kornhuber et al., 1995).
Metabolic Studies and Analgesic Effects
Meptazinol, associated with N-[amino(imino)methyl]azepane-1-carboximidamide, has undergone metabolic studies to explore its analgesic properties. This research has provided insights into its metabolism, indicating pathways that may be relevant for developing new pain management strategies (Franklin et al., 1975).
Tumor Imaging with Modified Amino Acids
Studies using L-3-[iodine-123]-iodo-alpha-methyl-tyrosine (IMT) for tumor imaging in extracranial tumors demonstrate the potential of modified amino acids like N-[amino(imino)methyl]azepane-1-carboximidamide in diagnostic applications. This includes their uptake in brain tumors, offering a method to assess the biological activity and extent of neoplasms, thereby facilitating targeted therapeutic interventions (Jager et al., 1998).
Safety and Hazards
特性
IUPAC Name |
N-(diaminomethylidene)azepane-1-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5/c9-7(10)12-8(11)13-5-3-1-2-4-6-13/h1-6H2,(H5,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYRTNOKXVQKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=N)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[amino(imino)methyl]azepane-1-carboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2816874.png)
![4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2816875.png)


![2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2816883.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B2816887.png)
![ethyl 6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2816888.png)




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2816895.png)
